REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH:4]([OH:9])[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[Na+].[Na+].S([N:23]=[N+:24]=[N-])(C(F)(F)F)(=O)=O.CO>O.ClCCl.[O-]S([O-])(=O)=O.[Cu+2].C(OCC)(=O)C>[N:2]([CH2:3][CH:4]([OH:9])[C:5]([O:7][CH3:8])=[O:6])=[N+:23]=[N-:24] |f:0.1,2.3.4,9.10|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.1 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(C(=O)OC)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
19.82 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)N=[N+]=[N-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
5H2O (0.3 g, 1.2 mmol) with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0-5° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 20 h
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution thoroughly extracted with dichloromethane (5×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×200 mL), saturated sodium carbonate (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
Elution with 30% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |